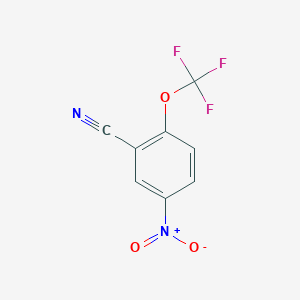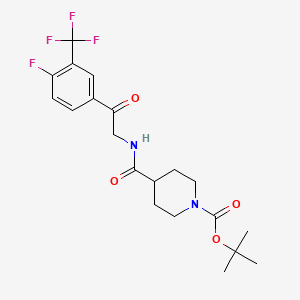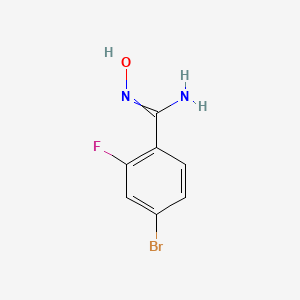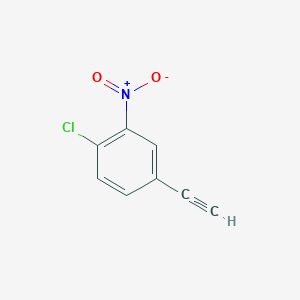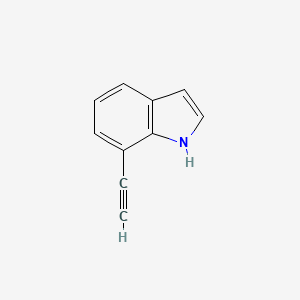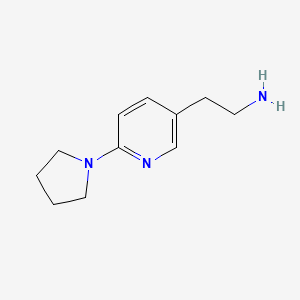
2-(6-(吡咯烷-1-基)吡啶-3-基)乙胺
描述
2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine is a heterocyclic compound that features a pyrrolidine ring attached to a pyridine ring, which is further connected to an ethanamine group
科学研究应用
2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
Target of Action
For instance, pyrrolidine derivatives have been reported to inhibit collagen prolyl-4-hydroxylase , and activate different nAChR subtypes .
Mode of Action
For example, nornicotine, a major metabolite of nicotine and a compound with a similar pyrrolidine structure, is known to activate different nAChR subtypes .
Biochemical Pathways
For instance, nornicotine’s activation of nAChR subtypes can lead to downstream effects on neurotransmission .
Pharmacokinetics
Nornicotine, a compound with a similar structure, is known to have a better pharmacokinetic profile than nicotine .
Result of Action
For example, nornicotine has been reported to show significant analgesic activity .
生化分析
Biochemical Properties
2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including phosphodiesterase type 5 and isocitrate dehydrogenase 1 . These interactions often involve the binding of the compound to the active sites of the enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine can form complexes with proteins, influencing their structural conformation and function.
Cellular Effects
The effects of 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine on cellular processes are diverse and depend on the cell type and context. In various cell lines, this compound has been observed to modulate cell signaling pathways, such as those involving the vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β) . These interactions can lead to changes in gene expression and cellular metabolism, ultimately affecting cell proliferation, differentiation, and apoptosis. Furthermore, 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine has been reported to exhibit antioxidative and antibacterial properties, which can influence cellular health and function .
Molecular Mechanism
At the molecular level, 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. For instance, the compound can inhibit the activity of phosphodiesterase type 5 by occupying its active site, thereby preventing the hydrolysis of cyclic nucleotides . Additionally, 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, which can affect its potency and efficacy. In in vitro studies, the stability of 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine has been shown to be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and antioxidative activities . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of determining the optimal dosage for achieving desired outcomes while minimizing potential risks.
Metabolic Pathways
2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . Additionally, 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine can influence metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target cells . Once inside the cells, 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine can bind to intracellular proteins, influencing its localization and distribution within different cellular compartments.
Subcellular Localization
The subcellular localization of 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization and coupling. One common synthetic route starts with the preparation of the pyridine ring, which can be achieved through cyclization reactions involving appropriate precursors. The pyrrolidine ring is then introduced via nucleophilic substitution reactions.
For example, a common method involves the reaction of 3-bromopyridine with pyrrolidine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to further functionalization to introduce the ethanamine group, typically through reductive amination reactions using reagents like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure efficient production.
化学反应分析
Types of Reactions
2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce any carbonyl groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Reduced forms of any carbonyl-containing intermediates.
Substitution: Substituted derivatives of the pyridine ring with various functional groups.
相似化合物的比较
Similar Compounds
2-(Pyrrolidin-1-yl)pyridine: Lacks the ethanamine group but shares the pyrrolidine and pyridine rings.
2-(6-(Morpholin-4-yl)pyridin-3-yl)ethanamine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
2-(6-(Piperidin-1-yl)pyridin-3-yl)ethanamine: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties that influence its biological activity. The combination of the pyridine and ethanamine groups further enhances its ability to interact with various molecular targets, making it a versatile compound in medicinal chemistry.
属性
IUPAC Name |
2-(6-pyrrolidin-1-ylpyridin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-6-5-10-3-4-11(13-9-10)14-7-1-2-8-14/h3-4,9H,1-2,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGOVOOPNKWHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione](/img/structure/B1395786.png)

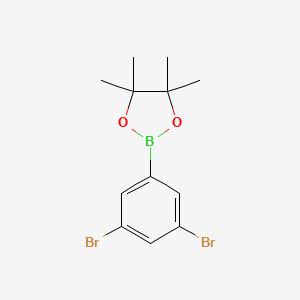
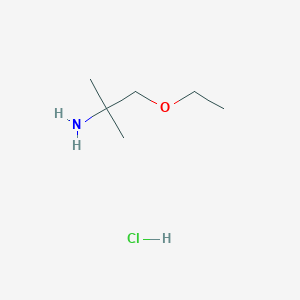
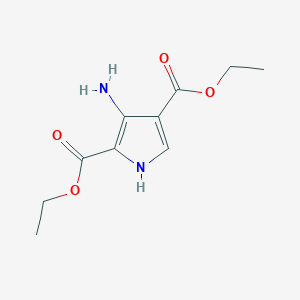
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B1395794.png)

